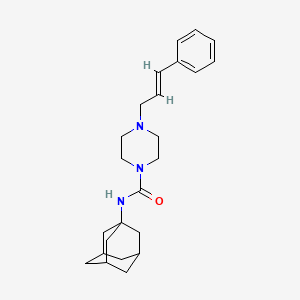
N'-(2,4-difluorophenyl)-N,N-diisobutylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-difluorophenyl)-N,N-diisobutylurea, also known as DFB or diflubenzuron, is a chemical compound that has been widely used as an insecticide and acaricide in agriculture and forestry. It belongs to the class of benzoylurea insecticides, which act by inhibiting chitin synthesis in insects and mites. In recent years, DFB has also been studied for its potential applications in scientific research, particularly in the fields of biology, biochemistry, and pharmacology.
Mécanisme D'action
The mechanism of action of N'-(2,4-difluorophenyl)-N,N-diisobutylurea as an insecticide and acaricide is based on its ability to inhibit chitin synthesis in insects and mites. Chitin is a major component of the exoskeleton and other structures of these organisms, and its synthesis is essential for their growth and development. By inhibiting chitin synthesis, N'-(2,4-difluorophenyl)-N,N-diisobutylurea disrupts the normal molting process and ultimately leads to death.
As an inhibitor of PTPs, N'-(2,4-difluorophenyl)-N,N-diisobutylurea acts by binding to the active site of these enzymes and preventing them from dephosphorylating their substrates. This results in the accumulation of phosphorylated proteins and altered cell signaling pathways, which can have various effects depending on the specific PTP targeted.
Biochemical and Physiological Effects
N'-(2,4-difluorophenyl)-N,N-diisobutylurea has been shown to have various biochemical and physiological effects in insects and other organisms. As an insecticide and acaricide, it inhibits chitin synthesis and disrupts the normal molting process, leading to growth inhibition and death.
In mammals, N'-(2,4-difluorophenyl)-N,N-diisobutylurea has been shown to affect various cellular processes by inhibiting PTP activity. It has been found to inhibit the proliferation of cancer cells, induce apoptosis in various cell types, and improve insulin sensitivity in diabetic animals.
Avantages Et Limitations Des Expériences En Laboratoire
N'-(2,4-difluorophenyl)-N,N-diisobutylurea has several advantages as a tool for scientific research. Its ability to inhibit chitin synthesis makes it a useful tool for studying the role of chitin in insect development and physiology. Its ability to inhibit PTP activity and modulate cell signaling pathways makes it a promising candidate for drug development.
However, N'-(2,4-difluorophenyl)-N,N-diisobutylurea also has some limitations. Its toxicity to non-target organisms, including humans, limits its use in certain applications. Its mechanism of action is also not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research on N'-(2,4-difluorophenyl)-N,N-diisobutylurea. One area of interest is the development of N'-(2,4-difluorophenyl)-N,N-diisobutylurea-based insecticides and acaricides that are more selective and less toxic to non-target organisms. Another area of interest is the development of N'-(2,4-difluorophenyl)-N,N-diisobutylurea-based drugs for the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease.
Further research is also needed to fully understand the mechanism of action of N'-(2,4-difluorophenyl)-N,N-diisobutylurea as an inhibitor of PTPs. This could lead to the development of more specific and potent PTP inhibitors for use in drug development.
In conclusion, N'-(2,4-difluorophenyl)-N,N-diisobutylurea is a versatile chemical compound with a wide range of applications in scientific research. Its ability to inhibit chitin synthesis and PTP activity make it a valuable tool for studying various cellular processes and developing new drugs. Further research is needed to fully understand its mechanism of action and explore its potential in various applications.
Méthodes De Synthèse
N'-(2,4-difluorophenyl)-N,N-diisobutylurea can be synthesized by reacting 2,4-difluoroaniline with diisobutylcarbodiimide and benzoyl chloride in the presence of a base such as triethylamine. The reaction yields N'-(2,4-difluorophenyl)-N,N-diisobutylurea as a white crystalline solid with a melting point of around 210°C.
Applications De Recherche Scientifique
N'-(2,4-difluorophenyl)-N,N-diisobutylurea has been found to have a variety of applications in scientific research. One of its main uses is as an inhibitor of chitin synthesis in insects and mites. This property has made it a popular tool for studying the role of chitin in insect development, molting, and reproduction.
N'-(2,4-difluorophenyl)-N,N-diisobutylurea has also been used as an inhibitor of protein tyrosine phosphatases (PTPs), which are enzymes that play important roles in cell signaling and regulation. By inhibiting PTP activity, N'-(2,4-difluorophenyl)-N,N-diisobutylurea has been shown to affect various cellular processes, including cell proliferation, differentiation, and apoptosis.
In addition, N'-(2,4-difluorophenyl)-N,N-diisobutylurea has been studied for its potential as a therapeutic agent for various diseases, including cancer, diabetes, and Alzheimer's disease. Its ability to inhibit PTP activity and modulate cell signaling pathways makes it a promising candidate for drug development.
Propriétés
IUPAC Name |
3-(2,4-difluorophenyl)-1,1-bis(2-methylpropyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22F2N2O/c1-10(2)8-19(9-11(3)4)15(20)18-14-6-5-12(16)7-13(14)17/h5-7,10-11H,8-9H2,1-4H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEUADLUTXMEWKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC(C)C)C(=O)NC1=C(C=C(C=C1)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
33.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24797166 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N'-(2,4-difluorophenyl)-N,N-diisobutylurea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[3-(pyrrolidin-1-ylcarbonyl)piperidin-1-yl]methyl}-1H-pyrazole-3-carboxylic acid](/img/structure/B5304634.png)
![3-[rel-(1R,5S)-3,8-diazabicyclo[3.2.1]oct-3-ylcarbonyl]-6-(3-fluoro-4-methoxyphenyl)imidazo[2,1-b][1,3]thiazole hydrochloride](/img/structure/B5304647.png)
![N-{2-[1-(2-furylmethyl)piperidin-3-yl]ethyl}cyclopropanesulfonamide](/img/structure/B5304652.png)
![N-(4-chlorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B5304659.png)

![4-{[1-(1-pyrrolidinyl)cyclohexyl]methyl}phenol hydrochloride](/img/structure/B5304669.png)
![N-(4-chlorophenyl)-2-[4-(2-furylmethyl)-1-piperazinyl]acetamide](/img/structure/B5304673.png)

![N-{[2-(3,4-difluorophenoxy)pyridin-3-yl]methyl}-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine](/img/structure/B5304684.png)
![(5-chloro-2-ethoxybenzyl)methyl(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)amine](/img/structure/B5304686.png)


![ethyl 5-(7-{[N-(tert-butoxycarbonyl)alanyl]oxy}-5-hydroxy-4-oxo-4H-chromen-3-yl)-2-furoate](/img/structure/B5304733.png)
![[4-(benzyloxy)-3-bromo-5-methoxybenzyl]methylamine hydrochloride](/img/structure/B5304744.png)